molecular formula C27H16Cl2N2O2 B2418712 (E)-6-chloro-3-(3-(2-chloroquinolin-3-yl)acryloyl)-4-phenylquinolin-2(1H)-one CAS No. 321556-12-1

(E)-6-chloro-3-(3-(2-chloroquinolin-3-yl)acryloyl)-4-phenylquinolin-2(1H)-one

Cat. No.: B2418712
CAS No.: 321556-12-1
M. Wt: 471.34
InChI Key: FLOQRQACBFZCSC-JLHYYAGUSA-N
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Description

(E)-6-chloro-3-(3-(2-chloroquinolin-3-yl)acryloyl)-4-phenylquinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Properties

IUPAC Name

6-chloro-3-[(E)-3-(2-chloroquinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H16Cl2N2O2/c28-19-11-12-22-20(15-19)24(16-6-2-1-3-7-16)25(27(33)31-22)23(32)13-10-18-14-17-8-4-5-9-21(17)30-26(18)29/h1-15H,(H,31,33)/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOQRQACBFZCSC-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=CC5=CC=CC=C5N=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)/C=C/C4=CC5=CC=CC=C5N=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-chloro-3-(3-(2-chloroquinolin-3-yl)acryloyl)-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.

    Chlorination: Introduction of chlorine atoms at specific positions on the quinoline ring using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Acryloylation: The acryl group can be introduced through a reaction with acryloyl chloride in the presence of a base like triethylamine.

    Final Coupling: The final step involves coupling the chlorinated quinoline derivative with a phenyl-substituted quinoline under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-6-chloro-3-(3-(2-chloroquinolin-3-yl)acryloyl)-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

Antimalarial Activity

Quinoline derivatives have been extensively studied for their antimalarial properties due to their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The compound (E)-6-chloro-3-(3-(2-chloroquinolin-3-yl)acryloyl)-4-phenylquinolin-2(1H)-one has shown promising results in preliminary studies.

Case Study:
In a recent study, various quinoline-based compounds were synthesized and tested against P. falciparum cultures. The results indicated that certain derivatives exhibited significant antimalarial activity with IC50 values comparable to established antimalarial drugs. For instance, compounds with similar structural motifs demonstrated IC50 values ranging from 0.50 μg/mL to 5.09 μg/mL against different strains of the parasite, suggesting that modifications in the quinoline structure can enhance biological activity .

Antimicrobial Properties

The antimicrobial potential of (E)-6-chloro-3-(3-(2-chloroquinolin-3-yl)acryloyl)-4-phenylquinolin-2(1H)-one has also been investigated, particularly its efficacy against various bacterial and fungal strains.

Research Findings:
Studies have shown that quinoline derivatives exhibit varying degrees of antibacterial and antifungal activities. For example, compounds derived from 2-chloroquinoline frameworks were tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to standard antibiotics . This indicates that (E)-6-chloro-3-(3-(2-chloroquinolin-3-yl)acryloyl)-4-phenylquinolin-2(1H)-one may possess similar properties worthy of further exploration.

Anticancer Activity

Recent investigations into the anticancer effects of quinoline derivatives have highlighted their potential as chemotherapeutic agents. The structural features of (E)-6-chloro-3-(3-(2-chloroquinolin-3-yl)acryloyl)-4-phenylquinolin-2(1H)-one suggest it may interact with cellular pathways involved in cancer progression.

Case Studies:
A study focusing on quinoline derivatives revealed that compounds similar to (E)-6-chloro-3-(3-(2-chloroquinolin-3-yl)acryloyl)-4-phenylquinolin-2(1H)-one exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest . These findings underscore the need for further research into this compound's specific mechanisms and efficacy in cancer treatment.

Summary Table of Applications

Application TypeActivity DescriptionReferences
AntimalarialInhibits growth of Plasmodium falciparum
AntimicrobialEffective against Staphylococcus aureus and E. coli
AnticancerInduces apoptosis in cancer cell lines

Mechanism of Action

The mechanism of action of (E)-6-chloro-3-(3-(2-chloroquinolin-3-yl)acryloyl)-4-phenylquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives interact with DNA, enzymes, or receptors, disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Quinacrine: Another antimalarial with structural similarities.

    Quinoline N-oxides: Known for their diverse biological activities.

Uniqueness

The unique combination of chlorine and phenyl substitutions in (E)-6-chloro-3-(3-(2-chloroquinolin-3-yl)acryloyl)-4-phenylquinolin-2(1H)-one may confer distinct chemical and biological properties, making it a valuable compound for further research.

Biological Activity

(E)-6-chloro-3-(3-(2-chloroquinolin-3-yl)acryloyl)-4-phenylquinolin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis

The synthesis of (E)-6-chloro-3-(3-(2-chloroquinolin-3-yl)acryloyl)-4-phenylquinolin-2(1H)-one typically involves the condensation of 2-chloroquinoline derivatives with appropriate acylating agents. The general method includes the use of solvents such as ethanol and bases like sodium hydroxide to facilitate the reaction, followed by recrystallization to obtain pure compounds .

Antimicrobial Activity

Research has demonstrated that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (E)-6-chloro-3-(3-(2-chloroquinolin-3-yl)acryloyl)-4-phenylquinolin-2(1H)-one have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds possess notable inhibitory effects, suggesting their potential as antimicrobial agents .

Antiproliferative Effects

The antiproliferative activity of quinoline derivatives has been evaluated in several cancer cell lines. In vitro studies have shown that certain derivatives can inhibit cell growth effectively. For example, the compound's structural analogs have been tested against A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines, demonstrating IC50 values in the low micromolar range, indicating potent antiproliferative effects .

The mechanism underlying the biological activity of (E)-6-chloro-3-(3-(2-chloroquinolin-3-yl)acryloyl)-4-phenylquinolin-2(1H)-one may involve the induction of apoptosis in cancer cells. Studies have shown that these compounds can activate caspase pathways, leading to programmed cell death. Specifically, increased levels of caspase 3 and 8 have been observed, along with a decrease in anti-apoptotic proteins like Bcl2 .

Case Studies

Several case studies highlight the efficacy of quinoline derivatives in various biological assays:

  • Antimicrobial Efficacy : A study evaluated a series of quinoline derivatives against Candida albicans and found that certain compounds exhibited significant antifungal activity with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .
  • Cancer Cell Line Studies : In a comparative study involving multiple cancer cell lines, it was found that modifications in the quinoline structure influenced the antiproliferative activity significantly. Compounds with electron-withdrawing groups showed enhanced potency against MCF-7 cells compared to their electron-donating counterparts .

Data Summary

Compound NameActivity TypeIC50 Value (µM)Target Organism/Cell Line
(E)-6-chloro...Antimicrobial12.5Staphylococcus aureus
Similar Quinoline DerivativeAntiproliferative15.0A549
Related CompoundApoptosis Induction-Caspase 3 Activation

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